Tetradecyl dihydrogen phosphate

Descripción

Significance of Alkyl Phosphate (B84403) Monoesters in Chemical Systems

Alkyl phosphate monoesters, including tetradecyl dihydrogen phosphate, are significant for their versatile chemical properties. nih.gov They possess both a lipophilic alkyl chain and a hydrophilic phosphate head group, making them effective surfactants. google.com This dual nature allows them to function in wetting, cleaning, emulsification, and lubrication. google.com

The phosphate group's ability to form stable esters is fundamental to many biological processes. wikipedia.orgnih.gov For instance, phosphate esters are integral to the structure of DNA and RNA, and they play a crucial role in energy metabolism through molecules like adenosine triphosphate (ATP). wikipedia.orglibretexts.orgnih.gov In industrial applications, the stability and surface-active properties of alkyl phosphate monoesters make them valuable in fields such as textiles, industrial cleaning, and as components in chemical fiber oil agents and lubricants. google.com Their biodegradability and low toxicity are also notable advantages. google.com

Historical Context of Phosphate Ester Research

The study of phosphate esters has a rich history intertwined with the development of biochemistry and industrial chemistry. Early research recognized the fundamental role of phosphate esters in biological systems, such as their presence in nucleic acids and their function in energy transfer. nih.gov This understanding spurred further investigation into their chemical properties and potential applications.

In the industrial realm, the synthesis of phosphate esters gained traction as their utility as surfactants and additives became apparent. Various methods have been developed over the years to produce these compounds, each with its own advantages and disadvantages. For example, the use of phosphorus pentoxide (P2O5) or polyphosphoric acid as phosphorylating agents has been a common industrial practice. google.comchemicalindustriessecrets.com Research has continuously aimed to improve the selectivity of these reactions to favor the production of monoesters, which often exhibit desirable properties. google.com The environmental fate of phosphate esters also became a subject of study, with research dating back to the late 1970s. acs.org

Structural and Mechanistic Diversity of Phosphate Esters

Phosphate esters exhibit considerable structural and mechanistic diversity. They are derivatives of phosphoric acid, a triprotic acid, and can exist as mono-, di-, or triesters. nih.govlibretexts.org The central phosphorus atom in these esters is in a +5 oxidation state and typically has a tetrahedral geometry. nih.gov

The reactivity and properties of phosphate esters are influenced by the nature of the alkyl or aryl groups attached. For instance, the length of the alkyl chain in a compound like this compound affects its solubility and surfactant properties. p2infohouse.org The synthesis of these esters can be achieved through various phosphorylation reagents, including phosphorus oxychloride, phosphoric acid, and phosphorus pentoxide. google.comorganic-chemistry.org The choice of reagent and reaction conditions can influence the ratio of mono-, di-, and triesters in the final product. chemicalindustriessecrets.comp2infohouse.org This ability to tailor the composition of the product mixture is crucial for achieving specific performance characteristics in various applications. researchgate.net

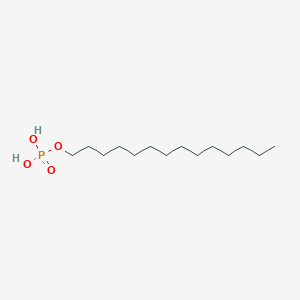

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

10054-29-2 |

|---|---|

Fórmula molecular |

C14H31O4P |

Peso molecular |

294.37 g/mol |

Nombre IUPAC |

tetradecyl dihydrogen phosphate |

InChI |

InChI=1S/C14H31O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17/h2-14H2,1H3,(H2,15,16,17) |

Clave InChI |

KRIXEEBVZRZHOS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCOP(=O)(O)O |

SMILES canónico |

CCCCCCCCCCCCCCOP(=O)(O)O |

Otros números CAS |

69029-24-9 10054-29-2 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Reactivity

Advanced Synthetic Pathways for Tetradecyl Dihydrogen Phosphate (B84403)

The synthesis of tetradecyl dihydrogen phosphate, a monoalkyl phosphate, can be achieved through various advanced routes, each offering distinct advantages in terms of yield, selectivity, and reaction conditions. These pathways primarily involve the esterification of a phosphorus-containing acid with tetradecanol.

Protonation-based synthesis routes typically employ highly reactive phosphorylating agents formed from the dehydration or activation of phosphoric acid. One of the most common industrial methods involves the reaction of an alcohol with phosphorus pentoxide (P₂O₅). elpub.rubme.hu This reaction is highly exothermic and generally results in a mixture of mono- and dialkyl phosphate esters. elpub.ruresearchgate.net The ratio of these products can be influenced by the reaction conditions and the stoichiometry of the reactants. elpub.ru

To enhance the selectivity for monoalkyl phosphates like this compound, a mixture of phosphoric acid and P₂O₅ can be used as the phosphorylating agent. This method allows for the synthesis of alkyl phosphate monoesters with high selectivity and content under vacuum conditions at temperatures between 70-120°C. google.com The P₂O₅ reacts with residual water and the phosphoric acid to form polyphosphoric acid, which is a more effective phosphorylating agent than orthophosphoric acid alone. researchgate.net

Another established method involves the direct reaction of long-chain alcohols with pyrophosphoric acid. This approach has been described for the synthesis of monoalkyl phosphates with chain lengths of eight to fourteen carbons. researchgate.netresearchgate.net Activation of phosphoric acid can also be achieved using anhydrides. For example, the use of acetic anhydride in the presence of pyridine and triethylamine can convert alcohols into their corresponding monophosphate esters by forming the highly reactive intermediate, acetyl phosphate. electronicsandbooks.com

Direct esterification of ortho-phosphoric acid with alcohols is often inefficient due to the low reactivity of the acid. nih.gov Consequently, various catalytic systems have been developed to promote this transformation.

Nucleophilic bases such as N-alkylimidazole and 4-(N,N-dialkylamino)pyridine (DMAP), in the presence of a tertiary amine like tributylamine, have been shown to effectively promote the dehydrative condensation of phosphoric acid and alcohols, leading to the selective synthesis of phosphate monoesters. nih.gov Phosphorus oxychloride (POCl₃) in combination with DMAP can also serve as an efficient coupling reagent for converting carboxylic acids to esters, and similar principles can be applied to phosphate ester synthesis under mild conditions. rsc.org

Furthermore, the addition of small amounts of mineral acids, including phosphoric or pyrophosphoric acid, has been found to catalyze phosphation reactions involving phosphorus pentoxide, leading to an increased yield of phosphate esters. google.com

Many synthetic routes for alkyl phosphates yield a mixture of mono- and disubstituted esters. elpub.ru The control over the mono-to-di-ester ratio is a significant challenge in phosphate ester synthesis. For example, the reaction of fatty alcohols with phosphorus pentoxide typically produces a mixture of mono- and diesters, and tailoring the reaction conditions is necessary to obtain a desired ratio. elpub.ru The traditional P₂O₅ process often yields monoester content between 35-65%, which can be increased to around 75% with subsequent hydrolysis, though selectivity remains a challenge. google.com

To selectively synthesize dialkyl phosphates, a common method involves the reaction of phosphorus oxychloride (POCl₃) with a primary alcohol. A procedure using approximately 1.8 equivalents of a primary alcohol and triethylamine per equivalent of POCl₃, followed by hydrolysis with steam, yields dialkyl phosphates in good yields with minimal contamination from trialkyl phosphates. thieme-connect.comorganic-chemistry.org This method is particularly suitable for producing long-chain dialkyl phosphates. organic-chemistry.org

Conversely, to favor the monoester, a mixture of phosphoric acid and P₂O₅ can be employed as the phosphorylation reagent, which has been shown to provide high selectivity for the monoester product. google.com The choice of phosphorylating agent is therefore critical in determining the final product distribution.

Table 1: Comparison of Phosphorylating Agents for Alkyl Phosphate Synthesis

| Phosphorylating Agent | Typical Reactants | Primary Product(s) | Key Features | Citations |

| Phosphorus Pentoxide (P₂O₅) | Alcohol | Mixture of mono- and diesters | Highly exothermic; product ratio can be hard to control. | elpub.ruthieme-connect.com |

| H₃PO₄ / P₂O₅ | Alcohol | Monoester | High selectivity for monoester under vacuum conditions. | google.com |

| Phosphorus Oxychloride (POCl₃) | Alcohol, Triethylamine | Diester (after hydrolysis) | Good yield and purity for dialkyl phosphates; avoids trialkyl phosphate byproduct. | thieme-connect.comorganic-chemistry.org |

| Pyrophosphoric Acid | Alcohol | Monoester | A known method for preparing long-chain monoalkyl phosphates. | researchgate.netresearchgate.net |

| H₃PO₄ / Acetic Anhydride | Alcohol, Pyridine | Monoester | Activation via acetyl phosphate intermediate. | electronicsandbooks.com |

| H₃PO₄ / Nucleophilic Base | Alcohol, Tributylamine | Monoester | Catalytic dehydrative condensation. | nih.gov |

Chemical Transformation and Derivative Formation

This compound, with its reactive hydroxyl groups on the phosphate moiety, can undergo further chemical transformations to form derivatives such as anhydrides and other esters.

The formation of a pyrophosphate (or anhydride) linkage involves the condensation of two phosphate monoester molecules with the elimination of water. This dehydration reaction can be facilitated by chemical dehydrating agents. While specific literature for the anhydride of this compound is scarce, the principle is well-established in phosphate chemistry. For instance, dihydrogen tetrametaphosphate has been converted to its anhydride using the dehydrating agent N,N'-dicyclohexylcarbodiimide (DCC).

Applying this principle, two molecules of this compound could react in the presence of a carbodiimide or another strong dehydrating agent to form P¹,P²-ditetradecyl pyrophosphate, the corresponding symmetrical phosphate anhydride. Similarly, the reaction of triethyl phosphate with phosphorus pentoxide is believed to form tetraethyl pyrophosphate as the active phosphorylating agent, demonstrating the formation of such anhydride linkages under thermal conditions. researchgate.net

For analytical purposes, particularly for gas chromatography (GC), the acidic and non-volatile nature of this compound necessitates derivatization to create more volatile and thermally stable compounds. digitaloceanspaces.comcanada.ca A common and effective method is silylation, which replaces the active hydrogen atoms of the P-OH groups with a trimethylsilyl (TMS) group. chemcoplus.co.jp

This transformation is typically achieved by reacting the alkyl phosphate with a silylating agent. A mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS), often in a solvent like pyridine, is highly effective. digitaloceanspaces.com The reaction converts the monoalkyl phosphate into its corresponding bis(trimethylsilyl) ester. This derivatization reduces the polarity and hydrogen bonding of the molecule, making it amenable to GC analysis. digitaloceanspaces.comchemcoplus.co.jp The derivatization is generally rapid, often completed within 30 minutes at room temperature or with gentle heating. digitaloceanspaces.comresearch-solution.com

Conversion to Metal Phosphate Complexes via Protonolysis

The conversion of this compound to metal phosphate complexes via protonolysis is a theoretically viable but sparsely documented reaction pathway in publicly accessible scientific literature. Protonolysis reactions, in general, involve the cleavage of a chemical bond by an acid. In this context, the acidic protons of the dihydrogen phosphate group (P-OH) of this compound would react with a suitable metal precursor, typically one with basic or reactive ligands such as metal amides (M-NR₂), alkyls (M-R), or alkoxides (M-OR).

The general principle of this reaction involves the protonation of the leaving group on the metal precursor by the acidic proton of the phosphate, leading to the formation of a new metal-oxygen bond with the phosphate and the release of a neutral byproduct. For instance, the reaction with a metal amide would proceed as follows:

n C₁₄H₂₉OPO(OH)₂ + M(NR₂)ₓ → [C₁₄H₂₉OPO₃H]ₙM(NR₂)ₓ₋ₙ + n HNR₂

Therefore, a detailed discussion with research findings and interactive data tables for this specific conversion method cannot be provided at this time due to the lack of published data.

Interfacial Phenomena and Surface Activity

Adsorption Mechanisms at Interfaces

The tendency of tetradecyl dihydrogen phosphate (B84403) to accumulate at interfaces, such as the air-water boundary, is a defining characteristic. This adsorption is driven by the reduction of free energy achieved when the hydrophobic tail is removed from the aqueous environment. The mechanisms governing this process can be analyzed through various thermodynamic and kinetic models.

The Gibbs adsorption equation is a fundamental thermodynamic relationship that connects the change in surface tension of a solution with the change in the chemical potential of the solute. It is used to calculate the surface excess concentration (Γ), which represents the amount of the adsorbed substance per unit area at the interface. For a dilute solution of a single non-ionic surfactant or an ionic surfactant in the presence of excess salt, the equation is often simplified to:

Γ = - (1/RT) * (dγ/dlnC)

Where:

Γ is the surface excess concentration

R is the universal gas constant

T is the absolute temperature

γ is the surface tension

C is the solute concentration

From the surface excess concentration, the minimum area occupied per molecule (A_min) at the interface can be calculated using the Avogadro constant (N_A):

A_min = 1 / (Γ * N_A)

In studies of N-tetradecyl dihydrogen phosphate, the Gibbs adsorption equation has been applied to calculate the area per molecule based on surface tension measurements at varying concentrations. rug.nl This application allows for the quantitative determination of the packing density of the surfactant molecules at the air-water interface. rug.nl The analysis of surface tension-log concentration profiles is a key method for determining surface properties such as the critical micelle concentration (CMC), maximum surface excess, and the minimum surface area per molecule. scispace.com

Adsorption isotherms describe the equilibrium relationship between the concentration of an adsorbate in a solution (or its pressure in the gas phase) and the quantity of adsorbate accumulated on a surface at a constant temperature. scispace.com Several models are used to analyze this behavior, with the Langmuir and Freundlich isotherms being the most common for describing phosphate adsorption. e3s-conferences.orgresearchgate.net

The Langmuir isotherm model assumes that adsorption occurs at specific, equivalent sites on a homogeneous surface, forming a monolayer. wikipedia.org It posits that once a molecule occupies a site, no further adsorption can take place there. acs.org This model is often used to calculate the maximum adsorption capacity. researchgate.netacs.org

The Freundlich isotherm , in contrast, is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat. acs.orgmdpi.com It does not predict a maximum adsorption capacity but rather suggests that the adsorption energy decreases as the surface coverage increases. mdpi.com

Another relevant model is the Sips isotherm , also known as the Langmuir-Freundlich isotherm. It combines elements of both models, behaving like the Freundlich isotherm at low adsorbate concentrations and predicting a monolayer adsorption capacity characteristic of the Langmuir isotherm at high concentrations. acs.org The selection of the most appropriate isotherm depends on how well the experimental data fits the model, which provides insight into the nature of the adsorbent surface and the adsorption mechanism. e3s-conferences.orgresearchgate.net

Table 1: Comparison of Common Adsorption Isotherm Models

| Isotherm Model | Core Assumptions | Key Characteristics |

|---|---|---|

| Langmuir | Adsorption is monolayer; adsorbent surface is homogeneous with a finite number of identical sites. wikipedia.orgacs.org | Predicts a maximum adsorption capacity (q_m); assumes all adsorption sites have equal affinity for the adsorbate. wikipedia.org |

| Freundlich | Adsorption is multilayer; adsorbent surface is heterogeneous. acs.orgmdpi.com | Does not predict a maximum adsorption capacity; describes reversible, non-ideal adsorption. mdpi.com |

| BET (Brunauer-Emmett-Teller) | Adsorption is multilayer on a homogeneous surface; no transmigration of adsorbate in the plane of the surface. | An extension of the Langmuir model to multilayer adsorption; primarily used for gas-solid adsorption to determine surface area. |

The adsorption of tetradecyl dihydrogen phosphate is driven by a combination of electrostatic and hydrophobic interactions. researchgate.net

Electrostatic Interactions: The dihydrogen phosphate head group is anionic. Its interaction with a surface is highly dependent on the surface charge of the adsorbent and the pH of the solution. researchgate.netmdpi.com At a pH below the adsorbent's point of zero charge (pzc), the surface is positively charged, leading to a strong electrostatic attraction with the negatively charged phosphate ions. mdpi.comnih.gov This attraction facilitates higher phosphate uptake. nih.gov As the pH increases above the pzc, the surface becomes negatively charged, resulting in electrostatic repulsion that hinders adsorption. researchgate.net

Hydrophobic Interactions: The long, nonpolar tetradecyl (C14) alkyl chain is responsible for the molecule's hydrophobic character. The strong tendency of this chain to avoid contact with water is a primary driving force for the molecule to accumulate at interfaces, a phenomenon known as the hydrophobic effect. nih.gov This interaction is crucial for the adsorption of the molecule from an aqueous solution onto a surface. nih.gov Studies have shown that the amount of endotoxin (a lipopolysaccharide) adsorbed on a matrix increases with the length of the alkyl groups on the adsorbent, demonstrating the significant contribution of hydrophobic interactions. nih.gov

The interplay between these forces is critical. While the phosphate group directs the molecule towards charged sites, the hydrophobic tail provides a significant energetic incentive for adsorption, effectively removing it from the aqueous bulk phase. researchgate.netnih.gov

Surface Phase Behavior in Monolayer Systems

When spread at an air-water interface, insoluble amphiphiles like dialkyl phosphates can form a single-molecule-thick layer known as a Langmuir monolayer. The study of these monolayers provides detailed information on the molecule's two-dimensional phase behavior.

The surface phase behavior of di-n-tetradecyl hydrogen phosphate (DTP), a related compound with two C14 chains, has been extensively studied using Langmuir film balances and Brewster angle microscopy (BAM). nih.govresearchgate.net These techniques allow for the measurement of surface pressure as a function of molecular area and the direct visualization of the monolayer's morphology. nih.gov

Studies reveal that DTP monolayers exhibit a complex phase diagram with distinct phases depending on temperature. nih.govresearchgate.net These phases include a two-dimensional gas (G) phase, where molecules are far apart and move freely; a liquid-expanded (LE) phase, with less-ordered but still mobile molecules; and a liquid-condensed (LC) phase, where molecules are tightly packed in an ordered arrangement. nih.govresearchgate.net

A triple point, where the G, LE, and LC phases coexist, has been identified at approximately 32°C for DTP. nih.govresearchgate.net Below this temperature, the monolayer undergoes a direct first-order phase transition from the gas to the liquid-condensed phase upon compression. nih.gov Above the triple point, compression first induces a transition from the G to the LE phase, followed by a second transition from the LE to the LC phase at higher pressures. nih.gov BAM imaging shows that in the LC phase, DTP forms fingering domains, a shape attributed to the restricted movement of the bulky, hydrated phosphate head groups and the two attached alkyl chains. nih.gov

The pressure-area (π-A) isotherm is the primary output from a Langmuir film balance experiment, plotting the surface pressure (π) against the area per molecule (A). face-kyowa.co.jp This curve provides quantitative data on the phase transitions and compressibility of the monolayer. osu.edu

For di-n-tetradecyl hydrogen phosphate, π-A isotherms confirm the phase transitions observed with BAM. nih.gov The isotherms exhibit distinct features corresponding to different phases:

Gas (G) Phase: At large molecular areas, the surface pressure is near zero.

Phase Transition: A plateau or a region with a distinct change in slope in the isotherm indicates a first-order phase transition. nih.govscirp.org For example, the transition from the LE to the LC phase is marked by a plateau region. scirp.org

Liquid (LE/LC) Phases: As the area is reduced, the pressure rises, with the steepness of the slope indicating the compressibility of the phase. The LC phase is much less compressible than the LE phase, resulting in a steeper slope on the isotherm. nih.gov

Table 2: Phase Transitions of Di-n-tetradecyl Hydrogen Phosphate Monolayers

| Temperature Range | Observed Phase Transitions upon Compression | Reference |

|---|---|---|

| Below ~32°C (Triple Point) | Gas (G) → Liquid-Condensed (LC) (First-order) | nih.govresearchgate.net |

| Above ~32°C (Triple Point) | Gas (G) → Liquid-Expanded (LE) → Liquid-Condensed (LC) (Two successive first-order transitions) | nih.govresearchgate.net |

Interfacial Tension and Wettability Studies

The ability of this compound to reduce interfacial tension is a key aspect of its surface activity. This property is quantified using various tensiometric methods. The selection of a specific technique often depends on the nature of the interface (e.g., liquid-gas or liquid-liquid), the conditions of the experiment (e.g., static vs. dynamic), and the sample properties.

Commonly employed methods for measuring surface and interfacial tension include:

Wilhelmy Plate Method: This technique uses a thin plate, typically made of platinum, which is oriented perpendicularly to the interface. A force tensiometer measures the force acting on the plate as it is brought into contact with the liquid. This force is directly related to the surface or interfacial tension. surface-technology-germany.deeag.com

du Noüy Ring Method: This method involves measuring the force required to pull a platinum-iridium ring from an interface. eag.comresearchgate.net It is a classic and widely used technique for determining both liquid-gas and liquid-liquid interfacial tension.

Pendant Drop Method: This is an optical method where the shape of a drop of liquid hanging from a needle is analyzed. The shape of the drop is determined by the balance between gravity, which elongates the drop, and the surface tension, which tries to keep it spherical. By fitting the drop profile to the Young-Laplace equation, the interfacial tension can be calculated. surface-technology-germany.de

Drop Volume Tensiometer: In this method, the volume of a drop that detaches from the tip of a capillary is measured. The interfacial tension can be determined from the volume, the density difference between the phases, and the radius of the capillary tip. A drop tensiometer has been specifically used in studies involving N-tetradecyl dihydrogen phosphate. rug.nl

Maximum Bubble Pressure Method: This technique is particularly useful for measuring dynamic surface tension at short surface ages. It involves measuring the maximum pressure required to force a gas bubble from a capillary tip submerged in the liquid. psu.edu

The fundamental mechanism by which this compound reduces interfacial tension is rooted in its amphiphilic molecular structure. The molecule consists of a long, hydrophobic (water-repelling) tetradecyl (C14) hydrocarbon tail and a hydrophilic (water-attracting) dihydrogen phosphate head group.

The hydrophobic tetradecyl tails penetrate the non-polar phase (e.g., oil) or are directed away from the water into the air.

The hydrophilic phosphate head groups remain in the polar aqueous phase.

This arrangement disrupts the strong cohesive forces between the molecules of the bulk phases (e.g., the hydrogen bonding network in water). Surfactants reduce interfacial tension by replacing some of the high-energy bulk-phase molecule interactions at the interface with lower-energy surfactant-bulk molecule interactions. utp.edu.my The presence of the phosphate head group can also lead to repulsion between adjacent molecules at the interface, further contributing to the reduction in tension. mdpi.com As the concentration of this compound in the bulk solution increases, more molecules adsorb to the interface, leading to a greater reduction in interfacial tension until the interface becomes saturated.

The spreading of a liquid over a substrate (which can be another liquid or a solid) is governed by the balance of interfacial tensions between the three phases involved: the spreading liquid (L), the substrate (S), and the surrounding phase (V, typically vapor or air). This relationship is quantified by the spreading coefficient, S.

The spreading coefficient is defined by the equation: S = γ_SV - (γ_LV + γ_SL)

Where:

γ_SV is the interfacial tension between the substrate and the vapor phase.

γ_LV is the interfacial tension between the spreading liquid and the vapor phase.

γ_SL is the interfacial tension between the substrate and the spreading liquid.

Supramolecular Self Assembly and Nanostructure Formation

Micellar and Vesicular Aggregate Formation

The aggregation of tetradecyl dihydrogen phosphate (B84403) into micelles and vesicles is a key aspect of its solution behavior. These structures form spontaneously above a certain concentration and are characterized by specific geometries and dynamic equilibria.

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant molecules, such as tetradecyl dihydrogen phosphate, begin to form micelles in a solution. wikipedia.org Below the CMC, these molecules exist predominantly as monomers. However, as the concentration increases to the CMC, a sharp transition occurs, leading to the cooperative assembly of monomers into larger aggregates. nih.gov The determination of the CMC is crucial as it marks a significant change in the physicochemical properties of the solution, including surface tension, conductivity, and solubilization capacity. wikipedia.orgalfa-chemistry.com

Several methods are employed to determine the CMC of surfactants. Common techniques include surface tension measurements, conductivity measurements, and fluorescence spectroscopy. alfa-chemistry.com Surface tension, for instance, decreases significantly with increasing surfactant concentration up to the CMC, after which it remains relatively constant. wikipedia.orgalfa-chemistry.com Conductivity measurements are effective for ionic surfactants, where the formation of micelles leads to a change in the slope of the conductivity versus concentration plot. alfa-chemistry.com Fluorescence probe methods utilize the change in the microenvironment of a fluorescent probe upon its incorporation into the hydrophobic core of the micelles. alfa-chemistry.com

The CMC of this compound is influenced by factors such as temperature, pH, and the presence of electrolytes. For instance, the addition of salts to an ionic surfactant solution generally lowers the CMC due to the screening of the electrostatic repulsion between the charged head groups, which facilitates micelle formation.

Table 1: Methods for CMC Determination

| Method | Principle |

| Surface Tension | Measures the change in surface tension of the solution with increasing surfactant concentration. The CMC is the point where the surface tension becomes relatively constant. alfa-chemistry.com |

| Conductivity | Applicable to ionic surfactants. The formation of micelles, which have a lower mobility than free monomers, causes a distinct break in the plot of conductivity versus concentration. alfa-chemistry.com |

| Fluorescence Spectroscopy | A fluorescent probe partitions into the hydrophobic micellar core, leading to a change in its fluorescence properties (e.g., intensity, emission wavelength). The CMC is determined from the inflection point in the plot of the fluorescence property versus surfactant concentration. alfa-chemistry.com |

The geometry of the micelles formed by this compound is governed by the molecular geometry of the surfactant molecule, which can be described by the critical packing parameter (p). This dimensionless parameter is defined as p = v / (a₀ * l_c), where v is the volume of the hydrophobic tail, a₀ is the optimal headgroup area at the micelle-water interface, and l_c is the length of the hydrophobic tail. nih.gov

The value of the packing parameter dictates the preferred curvature of the aggregate surface and, consequently, the shape of the micelle:

Cylindrical (or Rod-like) Micelles (1/3 < p < 1/2): As the effective headgroup area decreases or the tail volume increases, the packing parameter increases, favoring a transition from spherical to cylindrical micelles. nih.gov

Cubic Phases: At higher surfactant concentrations, cylindrical micelles can further organize into ordered cubic liquid crystalline phases.

The transition between these different geometries can be induced by changes in solution conditions such as surfactant concentration, temperature, and ionic strength, which can affect the effective headgroup area through changes in electrostatic interactions.

The formation of micelles is a dynamic process characterized by two main relaxation times. The first, a fast relaxation process (τ₁), involves the rapid exchange of individual surfactant monomers between the micelles and the bulk solution. The second, a slower relaxation process (τ₂), corresponds to the complete dissolution of a micelle or its formation from monomers. researchgate.net

The kinetics of micellization can be understood through a free energy landscape. The process typically involves three stages:

Nucleation: The initial formation of small, unstable aggregates (critical nuclei). researchgate.net

Growth: A rapid, diffusion-limited or kinetically limited growth of these nuclei into larger micelles. researchgate.net

Equilibration: A final stage where the micelles adjust their size and shape to reach their equilibrium state through processes like fusion or fission. researchgate.net

The aggregation equilibrium is a dynamic balance between monomers and micelles, and the micelles themselves are in a constant state of formation and breakdown. researchgate.netresearchgate.net This dynamic nature is crucial for many applications of surfactants, as it allows the system to respond to changes in conditions.

Under certain conditions, particularly when the packing parameter is between 0.5 and 1, this compound can self-assemble into vesicles. nih.gov Vesicles are spherical structures composed of one or more concentric lipid bilayers enclosing an aqueous core. These structures are of significant interest as models for biological membranes and as potential drug delivery vehicles. researchgate.net

The formation of vesicles from single-chain amphiphiles like this compound often occurs in mixtures with other surfactants or under specific pH and temperature conditions that modulate the effective headgroup area and packing parameter. For instance, the protonation state of the phosphate headgroup can significantly influence its size and interactions, thereby favoring vesicle formation.

The structural characterization of these vesicles is essential to understand their properties and potential applications. Techniques commonly used for this purpose include:

Dynamic Light Scattering (DLS): To determine the size distribution of the vesicles in suspension. researchgate.net

Transmission Electron Microscopy (TEM) and Cryo-TEM: To visualize the morphology and lamellarity (number of bilayers) of the vesicles. researchgate.net

Fluorescence Microscopy: Can be used to study individual vesicles, providing information on their size, lamellarity, and structure, especially when combined with fluorescent dyes that label the lipid bilayers. nih.gov

Research has shown that phosphate-based vesicles can exhibit greater stability compared to those formed from other types of surfactants, such as alkyl carboxylates. researchgate.net This enhanced stability is attributed to the formation of an extended hydrogen-bonding network at the vesicle surface. researchgate.net

Supramolecular Interactions and Architecture

The self-assembly of this compound is not solely driven by hydrophobic interactions. Specific, directional interactions, particularly hydrogen bonding, play a critical role in dictating the architecture and stability of the resulting supramolecular structures.

Hydrogen bonding is a key directional force in the self-assembly of molecules containing hydrogen bond donor and acceptor groups. nih.govwikipedia.org The dihydrogen phosphate headgroup of this compound is an excellent candidate for forming extensive hydrogen-bonding networks. It possesses both proton-donating (P-OH) and proton-accepting (P=O) sites. d-nb.info

This capacity for hydrogen bonding has several important consequences for the self-assembly of this compound:

Stabilization of Aggregates: Hydrogen bonds between the phosphate headgroups at the surface of micelles and vesicles can significantly increase the stability of these structures. researchgate.net This is particularly important in phosphate-based vesicles, where an extended supramolecular polymer-type network can form at the membrane interface. researchgate.net

Control of Supramolecular Architecture: The directionality of hydrogen bonds helps to organize the surfactant molecules into well-defined structures. In some systems, hydrogen bonding can lead to the formation of complex, ordered assemblies, including two-dimensional networks and even cubic clusters. nih.govd-nb.info

pH-Responsiveness: The hydrogen-bonding capability of the phosphate headgroup is highly dependent on the pH of the solution, as this determines the degree of protonation. At low pH, the headgroup is fully protonated (H₂PO₄⁻), maximizing its hydrogen-bond donating ability. As the pH increases, it deprotonates to HPO₄²⁻, which is a better hydrogen bond acceptor. This pH-dependent change in hydrogen bonding can be used to trigger transitions in the morphology of the self-assembled structures.

Electrostatic and Hydrophobic Driving Forces

The formation of aggregates from this compound molecules is primarily propelled by two fundamental non-covalent forces: hydrophobic and electrostatic interactions. The long tetradecyl hydrocarbon tail is hydrophobic, meaning it repels water. In aqueous environments, these tails seek to minimize contact with water molecules, leading them to associate with one another. This "hydrophobic effect" is a principal driver for the molecules to aggregate.

Simultaneously, the dihydrogen phosphate headgroups are hydrophilic and capable of ionization, bearing a negative charge. These charged headgroups prefer to remain in contact with water. Once aggregation begins, these headgroups arrange themselves on the exterior of the assembly, facing the aqueous solvent. While the hydrophobic effect drives the aggregation, electrostatic repulsion between the negatively charged phosphate headgroups opposes it. The balance between these attractive hydrophobic forces and repulsive electrostatic forces, along with hydrogen bonding involving the phosphate groups and water, dictates the size, shape, and stability of the resulting self-assembled structures, such as micelles or vesicles. acs.orgnih.gov Studies on similar ionic liquids, such as 1-tetradecyl-3-methylimidazolium bromide, show that at low concentrations, binding and assembly can be initiated by electrostatic interactions, while at higher concentrations, hydrophobic interactions become the dominant force in the aggregation process. nih.gov

Anion Recognition and Binding Studies

The dihydrogen phosphate (H₂PO₄⁻) moiety of this compound is a significant target in the field of molecular recognition. While this compound itself is the species that self-assembles, its headgroup is an anion that can be recognized and bound by various synthetic host molecules or receptors. This is a crucial aspect of host-guest chemistry.

Numerous studies have focused on developing receptors that selectively bind the dihydrogen phosphate anion over other anions. mdpi.com This selectivity is often achieved through a combination of hydrogen bonding and electrostatic interactions. For instance, receptors based on diindolylquinoxalines, calixarenes, and ureas have been shown to be effective in binding H₂PO₄⁻. nstproceeding.comnepjol.info The binding strength, or association constant (Kₐ), quantifies the affinity between the host receptor and the guest anion. Research has demonstrated that specific receptor designs can lead to high selectivity for dihydrogen phosphate, even in the presence of competing anions like chloride or acetate. mdpi.comnstproceeding.com

The data below, derived from studies on various anion receptors, illustrates the selective binding affinities for the dihydrogen phosphate anion.

| Receptor System | Guest Anion | Association Constant (Kₐ) in M⁻¹ | Competing Anion | Association Constant (Kₐ) of Competitor in M⁻¹ |

| Bisurea-based Receptor 1 | H₂PO₄⁻ | 78,000 | Acetate (OAc⁻) | < 7,800 |

| Bisurea-based Receptor 1 | H₂PO₄⁻ | 78,000 | Hydrogen Sulfate (HSO₄⁻) | < 780 |

| Diindolylquinoxaline 7 | H₂PO₄⁻ | 5,600 (in Acetone) | Chloride (Cl⁻) | 133 (in Acetone) |

| Diindolylquinoxaline 7 | H₂PO₄⁻ | 2,400 (in Acetonitrile) | - | - |

Table 1: Comparative association constants (Kₐ) for dihydrogen phosphate and other anions with different synthetic receptors. Data sourced from studies on anion recognition systems. mdpi.comnstproceeding.com

These studies highlight the specific, non-covalent interactions that make the dihydrogen phosphate group an effective recognition site for engineered host molecules. nstproceeding.com

Host-Guest Framework Development

The distinct hydrophobic tail and hydrophilic, charged headgroup of this compound make it an ideal candidate for participation in host-guest chemistry, not just as a recognition target but as a guest molecule itself. This involves the encapsulation of the molecule within a larger host framework, such as a metallamacrocycle or a metal-organic framework (MOF). calis.edu.cnacs.org

The development of these frameworks relies on designing hosts with cavities that are complementary to the guest molecule in terms of size, shape, and chemical properties. For an amphiphile like this compound, the host cavity would typically be hydrophobic to accommodate the tetradecyl tail, driven by C–H···π or other non-polar interactions. calis.edu.cndiva-portal.org The entrance to the cavity or its exterior surface might feature cationic sites to electrostatically interact with the anionic phosphate headgroup. diva-portal.org Studies on metallo-cryptophanes binding surfactant anions have shown that the host-guest interaction is a combination of electrostatic attraction to the headgroup and hydrophobic interactions with the alkyl tail. diva-portal.org This dual interaction leads to stable and selective encapsulation, forming well-defined host-guest complexes that can be used in areas like controlled release or catalysis. calis.edu.cn

Fabrication of Ordered Nanostructures via Self-Assembly

The self-assembly of this compound into ordered aggregates like micelles, vesicles, or liquid crystalline phases provides a powerful bottom-up approach for fabricating sophisticated nanostructures. These aggregates can be used directly or as templates for the synthesis of other materials.

Templating Mechanisms for Nanomaterial Synthesis

The self-assembled aggregates of this compound can act as "soft templates" to direct the formation of other nanostructured materials, particularly mesoporous materials like silica. bohrium.comacs.org This process generally follows a cooperative self-assembly (CSA) mechanism. nstproceeding.combohrium.com

In a typical synthesis, this compound molecules are dispersed in a solution with inorganic precursor molecules (e.g., a silica source like tetraethyl orthosilicate). The anionic phosphate headgroups interact electrostatically with positively charged inorganic species or with a co-structure-directing agent (CSDA) that links the surfactant to the inorganic framework. bohrium.comacs.org This interaction guides the inorganic precursors to organize around the surfactant micelles. As the inorganic material polymerizes (e.g., silica condensation), it forms a solid network that is a replica of the liquid-crystalline arrangement of the surfactant template. acs.org Subsequent removal of the organic surfactant template, usually by calcination or solvent extraction, leaves behind a solid material with a network of ordered pores. mdpi.com The dimensions of these pores are determined by the size of the original surfactant micelles, which is influenced by the length of the alkyl chain. bohrium.com Therefore, the 14-carbon chain of this compound directly influences the resulting pore diameter of the templated nanomaterial. bohrium.com This templating strategy has been successfully used to create mesoporous silicas and various mesostructured metal phosphates. mdpi.combohrium.com

Influence of Molecular Structure on Aggregate Morphology

The morphology of the aggregates formed by alkyl dihydrogen phosphates is highly sensitive to the specific molecular structure of the amphiphile. acs.org Minor changes to the molecule can lead to significant differences in the resulting nanostructures. Key structural features that influence aggregate morphology include the length of the hydrophobic alkyl chain and the nature of the headgroup.

Research on analogous phosphate ester monomers has shown that both extending and shortening the alkyl spacer chain have a predictable impact on the properties and stability of the resulting aggregates.

Alkyl Chain Length : The length of the hydrophobic tail is a critical determinant of aggregate shape and size. Generally, increasing the chain length enhances the hydrophobic driving force for aggregation. nih.gov This can lead to a transition from spherical micelles to cylindrical or worm-like micelles, or even to the formation of lamellar phases (bilayers). bohrium.com Studies on 1-alkyl-3-methylimidazolium chlorides and bromides show a clear trend where a longer alkyl chain leads to greater disruption of protein structures, indicating stronger hydrophobic interactions and aggregation propensity. nih.gov

The table below summarizes findings from a study on a similar molecule, 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), where the molecular structure was systematically varied to observe the effect on thermodynamic stability when complexed with zirconia, which serves as a proxy for understanding the molecule's interactive potential and self-assembly behavior.

| Compound Variant | Structural Change from 10-MDP | Effect on Thermodynamic Stability |

| 15-MPDP | Lengthened alkyl chain (15 carbons) | Higher |

| 12-MDDP | Lengthened alkyl chain (12 carbons) | Higher |

| 6-hydroxyl-10-MDP | Added -OH group at C6 position | Higher |

| 5-MPP | Shortened alkyl chain (5 carbons) | Lower |

| 2-MEP | Shortened alkyl chain (2 carbons) | Lower |

| 10-hydroxyl-MDP | Added -OH group at C10 position | Lower |

Table 2: Influence of molecular structure modifications on the thermodynamic stability of phosphate ester monomer complexes. Data adapted from a study on 10-MDP variants.

These findings demonstrate that the specific architecture of this compound is crucial in determining the morphology of its self-assembled nanostructures, a principle that is fundamental to designing materials with desired properties.

Formulation Science Principles and Emulsion Stabilization

Emulsion Formation and Destabilization Mechanisms

Emulsions are thermodynamically unstable systems that tend to break down over time through processes like flocculation, coalescence, and Ostwald ripening. kinampark.com The primary role of an emulsifier like tetradecyl dihydrogen phosphate (B84403) is to create a stable interface between the oil and water phases, thereby preventing these destabilization phenomena.

Flocculation and Coalescence Prevention

Flocculation is the process where dispersed droplets aggregate into larger clumps without losing their individual identities. kinampark.com This is often a precursor to coalescence, where the aggregated droplets merge to form a larger droplet, leading to the eventual separation of the two phases. kinampark.comijirss.com

Tetradecyl dihydrogen phosphate helps prevent flocculation and coalescence by forming a protective film around the dispersed droplets. ijirss.com This film provides a repulsive barrier that keeps the droplets from coming into close contact. The phosphate head group of the molecule is hydrophilic (water-loving), while the long tetradecyl tail is lipophilic (oil-loving). This amphiphilic nature allows it to orient itself at the oil-water interface, reducing the interfacial tension and creating a mechanically strong and viscoelastic film. ijirss.comnih.gov The strength of this film acts as a physical barrier, preventing the droplets from merging even when they do come into close proximity.

Ostwald Ripening Mitigation

Ostwald ripening is a phenomenon where larger droplets in an emulsion grow at the expense of smaller ones. This occurs because smaller droplets have a higher surface area-to-volume ratio, leading to a higher chemical potential and greater solubility of the dispersed phase in the continuous phase. Consequently, the dispersed phase diffuses from the smaller droplets through the continuous phase and deposits onto the larger droplets, causing the smaller ones to shrink and eventually disappear. kinampark.comarxiv.org

This compound can mitigate Ostwald ripening by forming a dense and relatively impermeable interfacial film around the droplets. This film acts as a barrier to the diffusion of the dispersed phase molecules from the smaller droplets into the continuous phase, thereby slowing down the ripening process. The effectiveness of this barrier is influenced by the packing and arrangement of the this compound molecules at the interface.

Role of Interfacial Film Properties (Mechanical Strength, Viscoelasticity, Permeability)

The stability of an emulsion is highly dependent on the properties of the interfacial film formed by the emulsifier. ijirss.com A mechanically strong and viscoelastic film can better withstand thermal fluctuations and mechanical stresses that could otherwise lead to droplet rupture and coalescence.

Studies on similar phosphate-based surfactants have shown that they can form highly organized and condensed monolayers at the air-water interface, suggesting the formation of a robust interfacial film. nih.gov The two alkyl chains attached to the phosphate head group contribute to a more restricted molecular movement, leading to the formation of a stable and less permeable film. nih.gov This low permeability is crucial in preventing the transport of the dispersed phase, thus inhibiting Ostwald ripening. The viscoelastic nature of the film allows it to deform under stress and then recover, providing long-term stability to the emulsion.

Rheological Modification for Enhanced Stability

The rheology, or the flow behavior, of an emulsion is another critical factor in its stability. By modifying the rheological properties of the continuous phase, this compound can further enhance the stability of the emulsion.

Viscosity Enhancement of Continuous Phase

Increasing the viscosity of the continuous phase can significantly slow down the movement of the dispersed droplets. ijirss.commdpi.com According to Stokes' Law, the creaming or sedimentation velocity of droplets is inversely proportional to the viscosity of the continuous phase. researchgate.net Therefore, a more viscous continuous phase will retard the gravitational separation of the dispersed phase, whether it be creaming (upward movement) or sedimentation (downward movement).

This compound, particularly at higher concentrations or in combination with other thickening agents, can increase the viscosity of the aqueous phase in an oil-in-water emulsion. This increased viscosity hinders the movement of oil droplets, reducing the frequency of collisions and thus minimizing the chances of flocculation and coalescence. ijirss.comnih.gov

Yield Stress Effects on Droplet Immobilization

In some formulations, the continuous phase can be structured to exhibit a yield stress. A fluid with a yield stress behaves like a solid at rest and will only begin to flow when a certain amount of force (the yield stress) is applied. nih.gov If the gravitational force acting on the dispersed droplets is less than the yield stress of the continuous phase, the droplets will remain suspended indefinitely, effectively preventing creaming or sedimentation.

The presence of this compound can contribute to the development of a network structure within the continuous phase, leading to the formation of a system with a yield stress. This network can physically trap and immobilize the dispersed droplets, providing exceptional long-term stability against gravitational separation.

Physicochemical Factors Influencing Emulsion Stability

The stability of emulsions formulated with this compound is critically dependent on several physicochemical factors. These include temperature, the pH of the aqueous phase, and the concentration of electrolytes (salts). As an anionic surfactant, this compound's performance is intrinsically linked to the interactions between its charged phosphate head group and the surrounding environment, as well as the behavior of its lipophilic tetradecyl tail.

Effect of Temperature on Emulsion Systems

Temperature is a critical parameter that can significantly influence the stability of emulsion systems. Variations in temperature can alter the physical properties of both the dispersed and continuous phases, as well as affect the behavior of the emulsifier at the oil-water interface.

General Principles:

Droplet Coalescence: An increase in temperature raises the kinetic energy of the emulsion droplets, leading to more frequent and energetic collisions. This can overcome the repulsive barrier provided by the emulsifier, resulting in droplet coalescence and eventual phase separation. researchgate.net

Viscosity Changes: Temperature affects the viscosity of the continuous phase. In oil-in-water (O/W) emulsions, higher temperatures decrease the viscosity of the aqueous phase, which can accelerate creaming or sedimentation and increase the likelihood of droplet coalescence. researchgate.net

Phase Inversion Temperature (PIT): For some nonionic surfactants, there is a specific temperature at which an O/W emulsion inverts to a water-in-oil (W/O) emulsion. While this compound is an anionic emulsifier, the concept of temperature-dependent phase behavior is a fundamental principle in emulsion science. firp-ula.org Emulsions tend to be less stable near their phase inversion temperature. firp-ula.org Stable O/W emulsions are often formed when the storage temperature is significantly lower than the PIT. firp-ula.org

Emulsifier Solubility and Desorption: Temperature changes can affect the solubility of the emulsifier. For solid particle-stabilized emulsions, for instance, an increase in temperature can lead to the melting and desorption of particles from the interface, causing emulsion breakdown. researchgate.net

Research Findings: Studies on various emulsion systems demonstrate the profound impact of temperature. For example, in emulsions stabilized by rapeseed proteins, destabilization processes like coalescence were observed to accelerate with an increased storage temperature from 4°C to 30°C. nih.gov Similarly, research on fat replacer emulsions for meat analogs showed that storage at -18°C versus -60°C influenced properties like drip loss and hardness, which are related to the water-holding capacity and microstructure of the emulsion system. mdpi.com This is often due to the formation and recrystallization of ice crystals, which can disrupt the emulsion structure. mdpi.com

Table 1: General Effects of Temperature on Emulsion Stability

| Parameter | Effect of Increasing Temperature | Consequence for Emulsion Stability |

| Droplet Kinetic Energy | Increases | Increased collision frequency, potential for coalescence. researchgate.net |

| Continuous Phase Viscosity | Decreases (for liquids) | Accelerated creaming/sedimentation. researchgate.net |

| Interfacial Film | Can weaken or desorb | Reduced barrier to coalescence. researchgate.net |

| Phase Inversion | May approach PIT | Drastic decrease in stability. firp-ula.org |

Influence of pH on Emulsifier Ionization and Electrostatic Interactions

The pH of the aqueous phase is a dominant factor controlling the stability of emulsions stabilized by ionizable surfactants like this compound. The pH determines the degree of ionization of the phosphate head group, which in turn governs the magnitude of electrostatic repulsion between emulsion droplets—a key stabilizing force.

Ionization of this compound: this compound is a diprotic acid. Its phosphate head group can exist in three states depending on the pH:

Fully Protonated (H₂A): R-O-PO(OH)₂ (at very low pH)

Partially Deprotonated (HA⁻): R-O-PO(OH)O⁻

Fully Deprotonated (A²⁻): R-O-PO(O⁻)₂ (at high pH)

The transition between these states is governed by the acid dissociation constants, pKa₁ and pKa₂. For model phosphate monoesters, these values are approximately pKa₁ = 1.5 and pKa₂ = 6.58. industrialchemicals.gov.au This means:

Below pH 1.5, the emulsifier is predominantly non-ionic.

Between pH 1.5 and 6.58, the emulsifier carries a single negative charge.

Above pH 6.58, the emulsifier carries a double negative charge.

The degree of ionization significantly impacts the emulsifier's ability to stabilize an emulsion. As the pH increases above pKa₁, the phosphate groups deprotonate, acquiring a negative charge. fiveable.me This charge creates a repulsive electrostatic force between adjacent oil droplets, preventing them from aggregating and coalescing. This electrostatic stabilization is a primary mechanism for emulsion stability with ionic surfactants. The magnitude of this repulsion, often measured as zeta potential, increases as the emulsifier becomes more ionized at higher pH values. nih.gov

Research Findings: Research on various ionic emulsifiers confirms this pH-dependent behavior. Studies on rapeseed protein-stabilized emulsions showed a marked increase in stability as the pH was raised from 3 to 6. nih.gov At pH 3, which is below the isoelectric point of the proteins, they carry a net positive charge, but at pH 6, they are negatively charged and provide better electrostatic stabilization, resulting in emulsions that were stable for over six months. nih.gov The change in net charge with pH directly influences the repulsive forces between droplets. nih.gov For phosphate buffer systems, the relative concentrations of the dihydrogen phosphate ion (H₂PO₄⁻) and the hydrogen phosphate ion (HPO₄²⁻) are entirely dependent on the solution's pH, highlighting the direct link between pH and the charge state of phosphate groups. fiveable.me

Table 2: Predicted Ionization State of this compound at Various pH Values

| pH Range | Predominant Species | Charge on Head Group | Expected Electrostatic Repulsion |

| < 1.5 | R-O-PO(OH)₂ | 0 | Very Low |

| 1.5 - 6.58 | R-O-PO(OH)O⁻ | -1 | Moderate to High |

| > 6.58 | R-O-PO(O⁻)₂ | -2 | Very High |

| Based on model phosphate monoester pKa values of ~1.5 and ~6.58. industrialchemicals.gov.au |

Salt Concentration Effects on Emulsion Stability

The presence and concentration of salts (electrolytes) in the aqueous phase can have a profound effect on the stability of emulsions stabilized by ionic emulsifiers like this compound. Salts influence the electrostatic interactions between charged droplets.

Mechanism of Salt Effects: In an O/W emulsion stabilized by the negatively charged tetradecyl phosphate anion, the oil droplets are surrounded by an electrical double layer. This layer consists of the charged surfactant head groups at the interface and a diffuse layer of counter-ions (cations) from the bulk solution. The repulsion between these double layers on adjacent droplets prevents them from approaching closely and coalescing.

When a salt (e.g., Sodium Chloride, NaCl) is added to the system, the concentration of ions in the continuous phase increases. google.com These added ions, particularly the cations (Na⁺), effectively "screen" the negative charges on the droplet surfaces. This screening action compresses the electrical double layer, reducing the range and magnitude of the repulsive electrostatic forces between droplets. google.comnih.gov This phenomenon is known as charge screening or the "salting-out" effect.

Research Findings: As the salt concentration increases, the electrostatic barrier can be weakened to the point where the attractive van der Waals forces dominate, leading to rapid flocculation and coalescence of the emulsion droplets. nih.gov

Low Salt Concentrations: May sometimes enhance emulsification by increasing the amount of protein or surfactant that adsorbs at the interface. nih.gov

High Salt Concentrations: Generally lead to decreased emulsion stability for ionic emulsifiers due to the compression of the electrical double layer. nih.govmdpi.com This is observed as an increase in droplet aggregation and creaming. nih.gov

Ion Valency: The valency of the counter-ions has a strong influence. Divalent cations (e.g., Ca²⁺, Mg²⁺) are much more effective at screening charge than monovalent cations (e.g., Na⁺, K⁺) and can destabilize the emulsion at significantly lower concentrations. researchgate.net

Studies on myofibrillar protein-stabilized emulsions demonstrated that while the emulsifying ability index increased with NaCl concentration, the emulsion stability index decreased, and droplet aggregation was more pronounced at higher salt levels. nih.gov Similarly, in other systems, high concentrations of ionized materials are known to destabilize the emulsion interface. google.com

Table 3: Effect of Increasing Salt (NaCl) Concentration on O/W Emulsion Stability

| Salt Concentration | Effect on Electrical Double Layer | Inter-droplet Interaction | Consequence for Emulsion Stability |

| Low | Minor compression | Repulsion still dominant | Generally stable |

| Moderate | Significant compression | Repulsion is weakened | Increased flocculation, reduced stability. nih.gov |

| High | Severe compression | Repulsion is overcome by attraction | Rapid coalescence and phase separation. google.comnih.gov |

Advanced Applications in Materials Science

Corrosion Inhibition Studies

The primary application of tetradecyl dihydrogen phosphate (B84403) in materials science is the prevention of corrosion, particularly for carbon steel. Its effectiveness stems from its ability to interfere with the electrochemical processes that drive corrosion. As a phosphate-based inhibitor, it is generally classified as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions in a corrosion cell wermac.orgtribology.rsmdpi.com.

Tetradecyl dihydrogen phosphate functions by simultaneously stifling both the anodic (metal dissolution) and cathodic (typically oxygen reduction or hydrogen evolution) reactions.

Anodic Inhibition: The phosphate head of the molecule can react with metal cations (e.g., Fe²⁺) that are formed at anodic sites on the metal surface. This reaction leads to the precipitation of a stable, insoluble metal phosphate layer tribology.rsnatcoll.com. This layer acts as a physical barrier, passivating the surface and slowing the rate of further metal dissolution mdpi.comnatcoll.com.

The dual-action nature of this compound makes it a highly effective corrosion inhibitor across various conditions wermac.orgmdpi.com.

The protective action of this compound is contingent upon the formation of a persistent film on the metal surface. Research on a tetradecyl phosphate ester (a mixture of mono- and diesters) demonstrates that it forms a distinct, phosphorus-rich layer approximately 30 to 60 µm thick ohio.edu. The characteristics of this film are highly dependent on environmental conditions, such as temperature ohio.edu.

At ambient temperatures (e.g., 25°C), the inhibitor forms a gelatinous film. As the temperature increases to 55°C and 80°C, this transforms into a more robust, whitish film that provides superior corrosion inhibition ohio.edu. While the literature on this specific compound does not explicitly characterize the film as a "duplex layer," which typically refers to a coating system with two distinct layers (like a conversion layer sealed with a topcoat) nih.gov, the formed inhibitor film itself acts as a complex barrier between the metal and its environment nih.gov. This barrier effectively isolates the substrate from corrosive agents nih.govsemanticscholar.orgmdpi.com.

The initial step in the inhibition process is the adsorption of this compound molecules onto the metal surface. This adsorption can occur through two primary mechanisms: physisorption and chemisorption allen.inbyjus.comyoutube.com.

Physisorption (Physical Adsorption): This process involves weak, long-range van der Waals forces between the inhibitor molecule and the metal surface byjus.comgoldapp.com.cnyoutube.com. The long, hydrophobic tetradecyl (C14) chain contributes significantly to physisorption. This type of adsorption is generally reversible and associated with a low enthalpy of adsorption (20–40 kJ/mol) allen.inbyjus.comgoldapp.com.cn.

Chemisorption (Chemical Adsorption): This mechanism involves the formation of strong, short-range covalent bonds between the inhibitor and the metal surface byjus.comgoldapp.com.cnyoutube.com. The phosphate head group of the molecule is primarily responsible for chemisorption, where it can share electrons with the vacant d-orbitals of iron atoms, creating a coordinate-type bond mdpi.com. This process is typically irreversible and is characterized by a high enthalpy of adsorption (often > 80 kJ/mol) allen.inbyjus.com.

For this compound, the inhibition mechanism is believed to involve a combination of both physisorption and chemisorption mdpi.com. The phosphate group provides a strong anchor to the surface via chemical bonds, while the long alkyl chain forms a dense, non-polar barrier through physical adsorption, effectively repelling water and other corrosive agents.

The performance of corrosion inhibitors is significantly affected by environmental factors, most notably temperature. For many inhibitors, efficiency decreases as temperature rises because higher temperatures can increase the corrosion rate and accelerate the desorption of the inhibitor from the metal surface ajrt.dznanobioletters.comnih.gov.

However, tetradecyl phosphate ester exhibits an unusual and advantageous response to temperature changes. Studies on C1018 carbon steel show that its inhibition efficiency improves at elevated temperatures. At 55°C and 80°C, the stable corrosion rates were significantly lower than at 25°C, indicating superior performance at higher temperatures ohio.edu. This enhanced efficiency is attributed to the formation of a more stable and protective whitish film at these temperatures, compared to the gelatinous film formed at 25°C ohio.edu. The operational temperature is a critical factor in the morphology and protective qualities of phosphate coatings mdpi.com.

Table 1: Effect of Temperature on the Inhibition Performance of Tetradecyl Phosphate Ester (PE-C14)

| Temperature (°C) | Surface Saturation Concentration (ppmw) | Baseline Corrosion Rate (mm/yr) | Stable Corrosion Rate at SSC (mm/yr) | Inhibition Efficiency (IE) at SSC |

| 25 | 20 | 1.8 | 0.05 | 97.2% |

| 55 | 30 | 5.6 | 0.01 | 99.8% |

| 80 | 40 | 8.0 | 0.01 | 99.9% |

Data sourced from studies on a tetradecyl phosphate ester mixture on C1018 carbon steel. ohio.edu

Role in Surface Coatings and Binders

Beyond direct corrosion inhibition, the unique structure of this compound makes it a valuable component in the formulation of advanced coatings and binders.

This compound and similar long-chain phosphonic acids are utilized as molecular linkers or coupling agents in the development of hybrid organic-inorganic coatings mdpi.comnih.govresearchgate.net. These coatings combine the benefits of both organic polymers (e.g., flexibility, hydrophobicity) and inorganic materials (e.g., hardness, adhesion).

The functionality of this compound in this context is twofold:

The phosphate group can form strong, stable covalent bonds (metal-O-P) with inorganic substrates, such as metal oxides on steel or aluminum surfaces mdpi.comspecificpolymers.com.

The long, hydrophobic tetradecyl chain can become physically entangled or co-polymerized within an organic binder or resin matrix mdpi.commdpi.comresearchgate.net.

Enhancement of Tribocorrosion Resistance

Tribocorrosion is a surface degradation process resulting from the combined effects of corrosion and wear. Phosphate coatings are a well-established method for improving the corrosion resistance of metals. wikipedia.orgicl-group.com These coatings create a thin, adherent layer of metal phosphates on the substrate, which acts as a protective barrier. wikipedia.org The long alkyl chain of molecules like this compound can further enhance this protection by forming a hydrophobic, self-assembled monolayer on the metal oxide surface. acs.org This monolayer repels water and corrosive agents, thus mitigating the corrosion component of tribocorrosion.

The wear resistance aspect is also addressed by the strong bonding of the phosphate group to the metal substrate. This creates a more durable surface that can better withstand mechanical stresses. In applications where components are subjected to both friction and a corrosive environment, such as in marine or biomedical implants, coatings incorporating long-chain alkyl phosphates can significantly extend the material's lifespan.

Table 1: Influence of Phosphate Coatings on Tribocorrosion Resistance

| Coating Type | Key Characteristics | Mechanism of Enhanced Resistance |

| Traditional Phosphate Coatings | Crystalline layer of metal phosphates (e.g., zinc, manganese, iron phosphates). wikipedia.org | Provides a barrier against corrosive agents and a wear-resistant surface. wikipedia.org |

| Long-Chain Alkyl Phosphate Coatings | Self-assembled monolayer of alkyl phosphate on a metal oxide surface. acs.org | Forms a hydrophobic barrier, repelling water and corrosive species, in addition to the strong chemical bond of the phosphate group. acs.org |

Interfacial Adhesion and Cohesion in Composites

The performance of composite materials is heavily dependent on the strength of the interface between the filler or reinforcing agent and the polymer matrix. nih.govnih.gov Poor adhesion at this interface can lead to premature failure of the composite. nist.gov Long-chain alkyl phosphates, acting as coupling agents, can significantly improve interfacial adhesion. The phosphate group can bond to the surface of inorganic fillers (like metal oxides or ceramics), while the long alkyl chain can entangle with the polymer matrix, creating a strong bridge between the two components.

Applications in Dental Materials Science

In dental materials science, the principles of adhesion and durability are paramount. The long-chain alkyl phosphate monomer, 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), is a key component in many modern dental adhesives and serves as an excellent analogue to understand the potential role of this compound.

Mechanisms of Adhesive Bonding in Dental Composites

The primary mechanism of action for adhesive monomers like 10-MDP is the formation of a chemical bond with the hydroxyapatite of tooth enamel and dentin. The phosphate group of the monomer ionically bonds with the calcium in the hydroxyapatite, creating a stable, water-resistant interface. The other end of the monomer, a polymerizable methacrylate group, then co-polymerizes with the resin composite, effectively locking the restoration to the tooth structure.

The length of the alkyl chain plays a crucial role in the effectiveness of these adhesive monomers. A longer chain, such as the decyl chain in 10-MDP or the tetradecyl chain in the subject compound, provides a hydrophobic character to the adhesive, which helps to repel water from the adhesive interface and improve the durability of the bond.

Hybrid Layer Formation and Durability

When applied to dentin, dental adhesives create a structure known as the "hybrid layer." nih.govkaochemicals-eu.com This layer is an inter-diffusion zone of resin and demineralized collagen fibrils of the dentin. nih.govkaochemicals-eu.commdpi.com The formation of a uniform and stable hybrid layer is critical for the long-term success of a dental restoration. kaochemicals-eu.com

Acidic functional monomers, including those with a dihydrogen phosphate group, play a role in the demineralization of the dentin surface, allowing for the infiltration of the resin monomers. The subsequent polymerization of these monomers within the collagen network creates the hybrid layer. The chemical interaction of the phosphate group with the residual hydroxyapatite within the hybrid layer further strengthens this bond. The durability of the hybrid layer is enhanced by the formation of stable, water-resistant calcium salts of the phosphate monomer.

Functionalized Materials for Separation Science

The ability of the phosphate group to chelate with metal ions makes this compound and similar compounds promising candidates for the functionalization of materials used in separation science.

Adsorption Processes for Metal Ion Removal

Heavy metal contamination in water is a significant environmental concern. Materials functionalized with phosphate groups can act as effective adsorbents for the removal of these metal ions. nih.gov The phosphate groups on the surface of a material, such as silica or a polymer resin, can selectively bind to heavy metal ions in an aqueous solution. nih.gov

The long alkyl chain of this compound can be used to create a functionalized surface on a substrate material. This can be achieved through self-assembly or by incorporating the phosphate monomer into a polymer matrix. The resulting material would have a high affinity for certain metal ions, allowing for their efficient removal from contaminated water sources. The effectiveness of such a system would depend on factors such as the pH of the solution and the presence of competing ions.

Table 2: Research Findings on Metal Ion Adsorption by Phosphate-Functionalized Materials

| Functionalized Material | Target Metal Ions | Key Findings |

| Pore-functionalized membranes with phosphate groups | Eu(3+), Am(3+), Hf(4+), Pu(4+) | Showed acid concentration-dependent selectivity towards multivalent metal ions. nih.gov |

| Carbon-based adsorbents with oxygen-containing functional groups | Pb(II), Cd(II), Cu(II), Zn(II) | Adsorption is influenced by ion exchange and surface complexation. nih.gov |

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation Approaches

Computational chemistry provides powerful tools to investigate the behavior of molecules like tetradecyl dihydrogen phosphate (B84403) at an atomic level. Through molecular modeling and simulation, researchers can predict and analyze its properties and interactions, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the molecular and spectral properties of various compounds, including organophosphates. For long-chain alkyl phosphates, DFT calculations are crucial for understanding structural parameters, stability, and reactivity.

Studies on related alkyl phosphate compounds, such as tri-n-butyl phosphate (TBP) and its degradation products, demonstrate the utility of DFT. chalcogen.ro These calculations can determine optimized molecular structures, total energy, and the distribution of electron charges. chalcogen.ro For instance, DFT has been used to confirm that the structure of dihexadecyl gemini (B1671429) phosphates is influenced by the length and parity (odd or even number of carbons) of the alkyl chain spacer connecting the phosphate groups. scirp.orgscirp.org

A typical approach involves using a specific functional, like B3LYP, combined with a basis set such as 6-311++G(d,p) or LanL2DZ to perform the calculations. chalcogen.roconicet.gov.ar These calculations yield important parameters that describe the molecule's stability and potential reaction pathways. chalcogen.ro The results from DFT calculations on lauryl phosphate and 2-ethylhexyl phosphate suggest that their interactions with mineral surfaces are due to chemisorption, forming a monolayer. osti.gov

Table 1: Representative Parameters from DFT Calculations for Alkyl Phosphates

| Parameter | Typical Value/Finding | Significance |

| Total Energy | Decreases with alkyl chain length | Indicates relative stability of different conformers or related molecules. |

| Dipole Moment | Increases with the presence of polar groups (e.g., -OH) | Influences solubility and intermolecular interactions. |

| P=O Bond Length | ~1.45 - 1.48 Å | Key structural parameter of the phosphate head group. conicet.gov.ar |

| P-O Bond Length | ~1.56 - 1.58 Å | Influences the geometry and reactivity of the phosphate ester. nih.gov |

| Adsorption Energy (on a surface) | Negative values (e.g., -8.25 kcal/mol) | A negative value indicates spontaneous adsorption onto a surface. researchgate.netmdpi.com |

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) is a simulation technique in which the forces between atoms are calculated "on the fly" from electronic structure calculations, providing a highly accurate description of the system's dynamics. mdpi.com This method is particularly useful for studying chemical reactions, proton transfer events, and the dynamic nature of hydrogen bonding without the need for pre-defined force fields. acs.org

AIMD simulations have been effectively used to study the interaction of organic phosphates with mineral surfaces, revealing mechanisms of adsorption and the critical role of water molecules in mediating these interactions through proton transfers and hydrogen bonding. mdpi.com For example, simulations of organophosphorus compounds have been used to benchmark and validate classical force fields, ensuring their accuracy for larger-scale simulations. aip.org In the study of phospho-amino acid-based ionic liquids, AIMD revealed that protons can separate from phosphate groups and migrate, and that strong, charge-assisted hydrogen bonds form between phosphate groups. nih.gov Although computationally expensive, AIMD provides a "gold standard" for understanding the liquid structures and reaction dynamics of complex organophosphorus systems. acs.orgaip.org

Coarse-Grained and All-Atom Molecular Dynamics for Self-Assembly

The self-assembly of amphiphilic molecules like tetradecyl dihydrogen phosphate into larger structures such as micelles, bilayers, or monolayers is a phenomenon well-suited for study by molecular dynamics (MD) simulations. Two primary approaches are used: all-atom (AA) and coarse-grained (CG) MD.

All-Atom (AA) MD simulations represent every atom in the system, providing a high-resolution view of molecular interactions. These simulations are essential for understanding the fine details of molecular packing, interfacial structure, and the specific interactions (e.g., hydrogen bonding, π-π stacking) that drive self-assembly. nih.gov However, their high computational cost limits them to shorter timescales and smaller system sizes. nih.gov

Coarse-Grained (CG) MD simulations simplify the system by grouping several atoms into single "beads" or interaction sites. nih.govrsc.org This reduction in the degrees of freedom allows for the simulation of much larger systems over longer timescales (microseconds or more), making it possible to observe large-scale phenomena like the formation of filaments or vesicles from an initially dispersed state. nih.govnih.gov The parameters for CG models are often derived from more detailed AA simulations to ensure they accurately represent the underlying chemistry. nih.gov